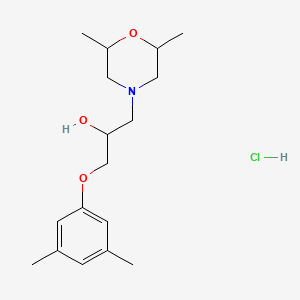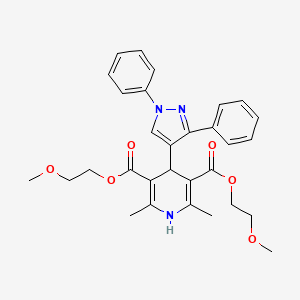
5-methyl-2-phenyl-1,3-thiazolidin-4-one
Overview
Description
5-methyl-2-phenyl-1,3-thiazolidin-4-one, commonly known as thiazolidinone, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. Thiazolidinone derivatives have been synthesized and studied for their various pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and antiviral activities.
Scientific Research Applications
Anticancer and Antioxidant Activities
- Novel derivatives of 1,3-thiazolidin-4-one, including 5-(aroyl)methyl and 5-(aroyl)methylen-2-ylidene derivatives, have demonstrated significant anticancer and antioxidant activities. These compounds were synthesized using ketene N,S-acetal salts obtained from phenyl isothiocyanate and propanedinitrile or ethyl cyanoacetate (Saied et al., 2019).
Antimicrobial Activity
- A study synthesized a series of 1,3,4-thiadiazoles derived from 2-substituted phenyl-5-methyl-1,3-thiazolidin-4-one, exhibiting strong antimicrobial activity against various bacteria and fungi. This indicates potential application in treating microbial infections (Dua, 2016).
Crystal Structure Analysis
- The crystal structure of a compound related to 5-methyl-2-phenyl-1,3-thiazolidin-4-one was studied, contributing to the understanding of molecular arrangements and potential pharmaceutical applications (Iyengar et al., 2005).
Synthesis and Structural Behavior
- Research on the regioselective synthesis and structural behavior of phosphorylated thiazolidin-4-ones provided insights into their chemical properties and potential applications in various fields (Kozlov et al., 2005).
Antidiabetic Agents
- Certain derivatives of thiazolidin-4-ones have been evaluated for their hypoglycemic activities, indicating potential use as antidiabetic agents. This includes the study of compounds like 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (Sohda et al., 1982).
Analgesic and Anti-Inflammatory Effects
- Pyridine derivatives of thiazolidin-4-ones have been synthesized and evaluated for their analgesic and anti-inflammatory effects, showing significant activity in this regard (Ranga et al., 2013).
properties
IUPAC Name |
5-methyl-2-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-9(12)11-10(13-7)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWYMGUUEPNKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B5133272.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5133282.png)

![N,8-dimethyl-3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5133297.png)
![2-chloro-N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5133302.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B5133319.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5133321.png)

![3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5133334.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)

![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)